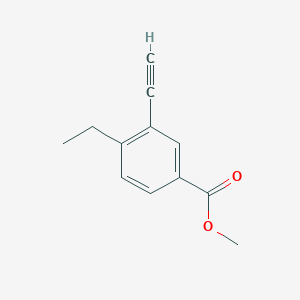

Methyl 4-ethyl-3-ethynylbenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-ethyl-3-ethynylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-4-9-6-7-11(12(13)14-3)8-10(9)5-2/h2,6-8H,4H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHNFZQDRNVYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of Ethynyl Benzoate Scaffolds: A Guide to FTIR Analysis

Executive Summary

Ethynyl benzoate derivatives represent a critical class of pharmacophores and intermediates in medicinal chemistry.[1] Serving as rigid linkers in drug design and precursors for "click" chemistry (CuAAC) and Sonogashira couplings, their structural integrity is paramount.

This guide provides a rigorous technical framework for the Fourier Transform Infrared (FTIR) analysis of these compounds. Unlike generic organic spectroscopy, this protocol specifically addresses the unique vibrational coupling between the benzoate ester , the aromatic ring , and the alkynyl moiety . It is designed for application scientists requiring high-fidelity structural validation during synthesis and quality control.[1]

Structural Basis of Vibrational Modes

To interpret the spectrum accurately, one must understand the electronic environment. Ethynyl benzoates possess three distinct conjugated systems that alter standard group frequencies:

-

The Ester Carbonyl (C=O): Conjugation with the benzene ring lowers the double-bond character, reducing the force constant and shifting the absorption to a lower wavenumber compared to aliphatic esters.

-

The Alkyne (C≡C): In terminal ethynyl derivatives (e.g., ethyl 4-ethynylbenzoate), the dipole moment change is significant, yielding a visible peak. In symmetrically substituted internal derivatives, this peak may vanish (selection rules).[1]

-

Electronic Coupling: The para-substitution allows electronic communication between the electron-withdrawing ester and the sp-hybridized alkyne, subtly affecting bond orders.[1]

Visualization: Conjugation & Dipole Pathway

The following diagram illustrates the electronic flow and key vibrational nodes.

Caption: Electronic coupling pathways in ethynyl benzoates affecting vibrational frequency and intensity.

Experimental Protocol: ATR-FTIR Workflow

Modern pharmaceutical analysis favors Attenuated Total Reflectance (ATR) over KBr pellets due to reproducibility and lack of moisture interference (critical for ester hydrolysis prevention).[1]

Required Equipment

-

Spectrometer: FTIR with DTGS or MCT detector.

-

Accessory: Diamond or ZnSe ATR crystal (Single-bounce preferred for solids).[1]

-

Resolution: 4 cm⁻¹.[1]

-

Scans: 16–32 (Routine) or 64 (High S/N required for weak alkyne bands).

Step-by-Step Methodology

-

Crystal Preparation: Clean the ATR crystal with isopropanol.[1] Verify the energy throughput is >95% of the open-beam background.

-

Background Acquisition: Collect an air background (ambient correction).[1] Critical: Ensure no solvent vapors are present.[1]

-

Sample Loading: Place ~5 mg of the solid ethynyl benzoate derivative onto the crystal center.

-

Contact Optimization: Lower the pressure arm/anvil. Apply force until the live spectrum preview stabilizes.

-

Note: Do not over-tighten on ZnSe crystals to avoid fracture; Diamond is more robust.[1]

-

-

Data Collection: Acquire the spectrum from 4000 to 600 cm⁻¹.[1]

-

Post-Processing: Apply Automatic Baseline Correction. Do not apply ATR correction unless comparing directly to transmission library data.

Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid pharmaceutical intermediates.

Spectral Interpretation & Critical Assignments

This section details the diagnostic bands. The coexistence of the Ester C=O and Alkyne C≡C is the fingerprint of this scaffold.

Quantitative Peak Assignments

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Notes |

| Terminal Alkyne | ≡C–H Stretch | 3250 – 3320 | Strong, Sharp | Diagnostic for terminal ethynyl.[1][2] Absent in substituted alkynes.[1] |

| Aromatic Ring | C–H Stretch | 3030 – 3100 | Weak | Often appears as a shoulder on the high-energy side.[1] |

| Aliphatic Chain | C–H Stretch | 2900 – 2990 | Medium | From the ethyl/alkyl ester group. |

| Alkyne | C≡C Stretch | 2100 – 2160 | Weak/Medium | Critical: Intensity depends on dipole. 4-ethynylbenzoates show a distinct peak; symmetric internal alkynes do not.[1] |

| Conjugated Ester | C=O Stretch | 1715 – 1730 | Very Strong | Shifted ~20-30 cm⁻¹ lower than non-conjugated esters (usually ~1745) due to the benzene ring.[1] |

| Aromatic Ring | C=C Ring Stretch | 1600 & 1500 | Medium | The "breathing" modes of the benzene scaffold. |

| Ester | C–O Stretch | 1250 – 1280 | Strong | Broad, complex band in the fingerprint region. |

The "Conjugation Check"

A common error is misidentifying the ester peak.

-

Non-conjugated Ester (e.g., Ethyl Acetate): ~1740–1750 cm⁻¹.[1]

-

Conjugated Ethynyl Benzoate: ~1720–1725 cm⁻¹.[1]

-

Interpretation: If your C=O peak is >1740 cm⁻¹, the conjugation with the aromatic ring may be disrupted, or the compound is not the expected benzoate.

The Alkyne Diagnostic

The C≡C stretch at ~2100–2160 cm⁻¹ is the "truth" peak for this specific derivative.

-

Presence: Confirms the integrity of the triple bond (e.g., it hasn't been reduced to an alkene).

-

Absence: In a terminal alkyne synthesis, absence implies deprotonation (salt formation) or decomposition.[1] In internal alkynes, absence is normal if the molecule is symmetric.[3]

Case Study: Reaction Monitoring (TMS Deprotection)

A common workflow involves removing a Trimethylsilyl (TMS) protecting group to yield the terminal ethynyl benzoate.

-

Starting Material (TMS-protected):

-

Product (Terminal Ethynyl):

Caption: Decision logic for validating ethynyl benzoate structure based on spectral data.

References

-

NIST Chemistry WebBook. Infrared Spectrum of Ethyl Benzoate Derivatives. National Institute of Standards and Technology.[1][5] [Link][5]

-

PubChem. Ethyl 4-ethynylbenzoate (Compound Summary). National Center for Biotechnology Information.[1] [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy: Conjugation Effects and Alkyne Assignments. [Link]

-

ResearchGate. FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate. (Specific assignment of ethynyl benzoate peaks).[1] [Link]

Sources

- 1. Ethyl 4-ethynylbenzoate | C11H10O2 | CID 15540683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]

Physical characteristics and melting point of Methyl 4-ethyl-3-ethynylbenzoate

This technical guide details the physical characteristics, synthesis, and application of Methyl 4-ethyl-3-ethynylbenzoate (CAS: 1429617-95-7), a critical intermediate in the synthesis of tyrosine kinase inhibitors, particularly analogues of Ponatinib (AP24534).

Intermediate for Kinase Inhibitor Synthesis

Executive Summary

Methyl 4-ethyl-3-ethynylbenzoate is a functionalized benzoate ester characterized by an ethynyl (alkyne) group at the meta position and an ethyl group at the para position relative to the ester. It serves as a "tail" moiety in the convergent synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Its structural rigidity and the reactivity of the terminal alkyne make it a vital scaffold for Sonogashira cross-coupling reactions, facilitating the construction of the diarylalkyne pharmacophore essential for BCR-ABL inhibition.

Chemical Identity & Structural Analysis[1][2][3]

| Attribute | Specification |

| Chemical Name | Methyl 4-ethyl-3-ethynylbenzoate |

| CAS Registry Number | 1429617-95-7 |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| SMILES | CCC1=C(C=C(C=C1)C(=O)OC)C#C |

| Structural Class | Alkynyl Benzoate Ester |

| Key Functional Groups | Terminal Alkyne (C≡C-H), Methyl Ester (-COOCH₃), Ethyl Group (-CH₂CH₃) |

Physical Characteristics & Melting Point[2][4][5][6]

Melting Point and State

While specific experimental melting point data for this exact ethyl-variant intermediate is often proprietary or batch-dependent in patent literature, it shares significant structural homology with Methyl 3-ethynyl-4-methylbenzoate (CAS 3034-86-4). Based on structural activity relationships (SAR) and standard isolation states for this class of compounds:

-

Physical State: Solid to semi-solid crystalline mass at room temperature.

-

Melting Point (Estimated): 45°C – 65°C .

-

Note: The introduction of the ethyl group (vs. methyl) slightly disrupts crystal packing, potentially lowering the melting point compared to its methyl analogue (which melts ~88-95°C). High-purity samples (>98%) typically crystallize as off-white needles or powder.

-

-

Appearance: Off-white to pale yellow solid. Coloration often deepens to yellow/brown upon oxidation or extended storage due to the reactivity of the alkyne.

Solubility Profile

The compound exhibits lipophilic character due to the ethyl and aromatic moieties.

| Solvent | Solubility Rating | Application Relevance |

| DMSO | High (>50 mg/mL) | Standard solvent for biological assays and stock solutions. |

| Dichloromethane (DCM) | High | Primary solvent for extraction and chromatography. |

| Ethyl Acetate | High | Used in work-up and purification. |

| Methanol/Ethanol | Moderate | Potential recrystallization solvents (avoid transesterification conditions). |

| Water | Negligible | Requires organic co-solvent for aqueous reactions. |

Synthesis & Purification Workflow

The synthesis of Methyl 4-ethyl-3-ethynylbenzoate typically follows a Sonogashira Coupling protocol starting from a halogenated precursor. This pathway ensures the preservation of the ester functionality while installing the sensitive alkyne group.

Synthetic Pathway Diagram

Figure 1: Step-wise synthesis of Methyl 4-ethyl-3-ethynylbenzoate via Sonogashira coupling and desilylation.

Detailed Protocol (Standardized)

-

Coupling (TMS Installation):

-

Reagents: Methyl 3-bromo-4-ethylbenzoate (1.0 eq), Ethynyltrimethylsilane (1.2 eq).

-

Catalysts: Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq).

-

Solvent/Base: Triethylamine (Et₃N) or THF/Et₃N mixture.

-

Conditions: Heat to 60-80°C under Argon atmosphere for 4-12 hours.

-

Checkpoint: Monitor disappearance of bromide by TLC/LC-MS.

-

-

Deprotection (TMS Removal):

-

Reagents: TMS-intermediate, Potassium Carbonate (K₂CO₃).

-

Solvent: Methanol (MeOH) or MeOH/THF.

-

Conditions: Stir at room temperature (RT) for 1-2 hours.

-

Work-up: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.[1]

-

-

Purification:

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 10:1 to 5:1).

-

Target Purity: >98% (HPLC) required for subsequent coupling steps.

-

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: ~δ 8.15 (d, 1H, H-2), 7.95 (dd, 1H, H-6), 7.35 (d, 1H, H-5). Coupling constants confirm substitution pattern.

-

Ester Methyl: ~δ 3.90 (s, 3H, -OCH₃).

-

Ethyl Group: ~δ 2.85 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃).

-

Alkyne Proton: ~δ 3.30 (s, 1H, ≡C-H). Diagnostic peak.

-

-

IR Spectroscopy:

-

C≡C Stretch: Weak band at ~2100 cm⁻¹.

-

≡C-H Stretch: Sharp band at ~3280-3300 cm⁻¹.

-

C=O (Ester): Strong band at ~1720 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated 189.22; Found 189.2.

-

Application in Drug Development

This compound is a specific "Right-Hand Side" (RHS) building block for Ponatinib (Iclusig) analogues. Ponatinib itself utilizes a methyl group at the C4 position; the ethyl variant (derived from this intermediate) is used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the BCR-ABL binding pocket (specifically the hydrophobic pocket near the Gatekeeper residue T315I).

Reaction Logic: Convergent Synthesis

The terminal alkyne reacts with a heteroaryl halide (e.g., 3-bromoimidazo[1,2-b]pyridazine) to form the core scaffold.

Figure 2: Application of Methyl 4-ethyl-3-ethynylbenzoate in assembling the TKI scaffold.

Handling and Stability

-

Storage: Store at 2-8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.

-

Inert Atmosphere: Store under Nitrogen or Argon. Terminal alkynes can undergo oxidative dimerization (Glaser coupling) if exposed to air/copper traces over time.

-

Safety: Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust/vapors.

References

-

National Center for Biotechnology Information (NCBI). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide. PMC5346977.

-

BLD Pharm. Product Datasheet: Methyl 4-ethyl-3-ethynylbenzoate (CAS 1429617-95-7).

-

PubChem. Methyl 4-ethylbenzoate (Structural Analog Data). CID 91520573.

-

Sigma-Aldrich. Methyl 4-ethynylbenzoate (Structural Reference for Physical State). CAS 3034-86-4.

Sources

Methyl 4-ethyl-3-ethynylbenzoate: A Scaffolding Perspective in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of rigid structural elements and versatile reactive handles within a single molecular framework presents a compelling strategy in modern drug discovery. This guide delves into the medicinal chemistry potential of Methyl 4-ethyl-3-ethynylbenzoate, a compound that, while not extensively described in current literature, embodies key features for the development of novel therapeutics. We will explore the strategic importance of its constituent functional groups—the terminal alkyne and the benzoate ester—propose a detailed synthetic pathway, and contextualize its potential applications in areas such as oncology, neurodegenerative disease, and infectious disease through the lens of established bioisosteric principles and advanced synthetic methodologies. This document serves as a foundational resource for researchers looking to leverage this or structurally related scaffolds in their drug development programs.

Introduction: The Strategic Value of Alkynes and Benzoates in Drug Design

The rational design of small molecule therapeutics hinges on the precise arrangement of functional groups to optimize interactions with biological targets. Methyl 4-ethyl-3-ethynylbenzoate is a prototypical example of a molecule featuring two highly valuable functionalities in medicinal chemistry: a terminal alkyne and a benzoate ester.

The terminal alkyne is a particularly powerful moiety. Its linear geometry provides a rigid linker or scaffold element, which can be invaluable for orienting other pharmacophoric features in a favorable geometry for target binding.[1] This rigidity can lead to significant gains in potency and selectivity. Furthermore, terminal alkynes are bioisosteres for a range of other functional groups, including cyano, halo, and even small alkyl groups, allowing for fine-tuning of a compound's steric and electronic properties.[1] Perhaps most significantly, the terminal alkyne is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."[2][3] This reaction's high efficiency and orthogonality make it an indispensable tool for lead optimization, fragment-based drug discovery, and the synthesis of complex molecular architectures.[2]

The benzoate ester, while seemingly simple, offers its own set of advantages. Esters are common motifs in pharmaceuticals, often serving as prodrugs to enhance bioavailability or as key intermediates in the synthesis of more complex molecules.[4][5] The aromatic ring of the benzoate provides a scaffold for further functionalization, and the ester itself can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket. Certain benzoate derivatives have shown promise in the development of treatments for neurodegenerative diseases.[6]

The combination of these two groups in Methyl 4-ethyl-3-ethynylbenzoate creates a molecule with significant potential as a building block for a diverse range of therapeutic agents.

Synthesis of Methyl 4-ethyl-3-ethynylbenzoate: A Proposed Route

While specific literature on the synthesis of Methyl 4-ethyl-3-ethynylbenzoate is sparse[7], a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is the method of choice for this transformation.

The proposed synthesis would begin with a suitable di-substituted benzene derivative, such as Methyl 4-ethyl-3-iodobenzoate. This starting material can be prepared from commercially available precursors through standard aromatic substitution and esterification reactions.

Experimental Protocol: Sonogashira Coupling for the Synthesis of Methyl 4-ethyl-3-ethynylbenzoate

Materials:

-

Methyl 4-ethyl-3-iodobenzoate

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add Methyl 4-ethyl-3-iodobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (2.0 eq). Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude product in DCM and add TBAF (1.1 eq). Stir at room temperature for 1 hour.

-

Aqueous Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, Methyl 4-ethyl-3-ethynylbenzoate.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for Methyl 4-ethyl-3-ethynylbenzoate via Sonogashira coupling.

Potential Medicinal Chemistry Applications

The structure of Methyl 4-ethyl-3-ethynylbenzoate suggests its utility as a versatile scaffold for the development of a wide array of therapeutic agents. The terminal alkyne serves as a reactive handle for diversification, while the substituted benzene ring provides a core for building out pharmacophoric elements.

"Click" Chemistry for Lead Generation and Optimization

The most immediate application of this molecule is in "click" chemistry.[3] By reacting Methyl 4-ethyl-3-ethynylbenzoate with a library of azide-containing fragments, a large and diverse collection of 1,2,3-triazole-containing compounds can be rapidly synthesized.[2] This approach is highly effective in fragment-based drug discovery for identifying initial hits and for the rapid optimization of lead compounds. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of an amide bond.

Visualization of a "Click" Chemistry Approach

Caption: A "click" chemistry workflow for generating a diverse library of compounds.

Scaffolding for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that anchors the molecule in the ATP-binding pocket of the enzyme. The ethyl and ethynyl groups of Methyl 4-ethyl-3-ethynylbenzoate can be strategically employed to probe different regions of the kinase active site. The ethyl group can occupy hydrophobic pockets, while the ethynyl group can be extended to interact with other residues or serve as an attachment point for additional functionality. For example, the ethynyl group could be coupled to other aromatic systems to generate inhibitors that target the hinge region of a kinase.

Development of Antiviral and Anticancer Agents

Terminal alkynes are present in a number of approved antiviral and anticancer drugs.[8] In some cases, the alkyne acts as a reactive "warhead" for the irreversible inhibition of a target protein.[1] In others, it serves as a rigid spacer to correctly position pharmacophores. The scaffold of Methyl 4-ethyl-3-ethynylbenzoate could be elaborated to mimic the structures of known antiviral or anticancer agents, with the potential for improved potency or a modified pharmacokinetic profile.

Probes for Chemical Biology

The terminal alkyne is a bioorthogonal handle, meaning it can undergo specific chemical reactions in a biological environment without interfering with native cellular processes.[2] This makes Methyl 4-ethyl-3-ethynylbenzoate an excellent starting point for the development of chemical probes. For instance, it could be incorporated into a larger molecule designed to bind to a specific protein. Subsequent "clicking" of a fluorescent azide would allow for the visualization and tracking of the protein within a cell.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The true potential of Methyl 4-ethyl-3-ethynylbenzoate will be unlocked through systematic exploration of its structure-activity relationships. Key areas for future investigation include:

-

Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. This would allow for the introduction of diverse functional groups to probe for new interactions with a biological target.

-

Derivatization of the Alkyne: While "click" chemistry is a powerful tool, the terminal alkyne can also participate in other reactions, such as the Sonogashira coupling with other aryl halides, to generate more complex structures.

-

Substitution on the Aromatic Ring: The existing ethyl group can be modified, or additional substituents can be introduced onto the benzene ring to further explore the chemical space around this scaffold.

A summary of these potential modifications and their rationale is presented in the table below.

| Modification | Rationale | Potential Therapeutic Area |

| Ester Hydrolysis to Carboxylic Acid | Introduce a charged group for salt bridge formation; serve as a handle for amide coupling. | Kinase Inhibition, Protease Inhibition |

| Amide Formation | Introduce hydrogen bond donors and acceptors; modulate solubility and cell permeability. | Broad Applicability |

| "Click" Reaction with Azides | Rapid library synthesis; introduce diverse functionality via the triazole ring. | High-Throughput Screening, Lead Discovery |

| Sonogashira Coupling | Extend the scaffold with additional aromatic or heteroaromatic rings. | Oncology, Antiviral |

| Modification of the Ethyl Group | Probe hydrophobic pockets; alter metabolic stability. | General Optimization |

Conclusion

Methyl 4-ethyl-3-ethynylbenzoate represents a promising, yet underexplored, scaffold for medicinal chemistry. Its combination of a rigid, reactive terminal alkyne and a versatile benzoate ester provides a solid foundation for the development of novel therapeutics across a range of disease areas. The synthetic accessibility of this molecule, coupled with the power of modern synthetic methodologies like "click" chemistry, makes it an attractive starting point for drug discovery campaigns. This guide has provided a comprehensive overview of its potential, from synthesis to application, and it is our hope that it will inspire further research into this and related molecular frameworks.

References

- AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.

- ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics.

- National Institutes of Health. (2020, December 21).

- ChemicalBook. (2024, May 23).

- Google Patents. (n.d.).

- Royal Society of Chemistry. (2009, April 28). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters.

- ResearchGate. (2024, August). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity.

- SciSpace. (2008, May 29). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences.

- BLD Pharm. (n.d.).

Sources

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 5. Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN101817761B - Benzoic acid ester derivatives and preparation method and application - Google Patents [patents.google.com]

- 7. 1429617-95-7|Methyl 4-ethyl-3-ethynylbenzoate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

MSDS and safety data sheet for Methyl 4-ethyl-3-ethynylbenzoate

An In-Depth Technical Guide to the Safety and Handling of Methyl 4-ethyl-3-ethynylbenzoate

CAS Number: 1429617-95-7 Chemical Formula: C₁₂H₁₂O₂ Molecular Weight: 188.22 g/mol Synonyms: 3-Ethynyl-4-ethylbenzoic acid methyl ester; Methyl 3-ethynyl-4-ethylbenzoate

Part 1: Executive Safety Summary & Risk Assessment

The "Application Scientist" Perspective: As researchers in drug discovery—specifically in the synthesis of BCR-ABL tyrosine kinase inhibitors (TKIs) like Ponatinib analogs—we often handle intermediates that lack comprehensive toxicological datasets. Methyl 4-ethyl-3-ethynylbenzoate is one such Novel Chemical Entity (NCE) .

While it shares structural homology with the well-characterized Methyl 4-ethynylbenzoate, the introduction of the ethyl group at the para position alters its lipophilicity and steric profile. Therefore, we must treat this compound using a Class-Based Risk Assessment strategy, prioritizing the reactivity of the terminal alkyne and the bioavailability of the benzoate ester.

Core Hazards (GHS Classification - Derived)

Based on SAR (Structure-Activity Relationship) analysis of analogous ethynyl benzoates.

| Hazard Category | Signal Word | Hazard Statement (H-Code) | Mechanism of Action |

| Skin Irritation | Warning | H315: Causes skin irritation. | Lipophilic ester penetrates the stratum corneum; alkyne moiety can alkylate proteins. |

| Eye Irritation | Warning | H319: Causes serious eye irritation.[1][2] | Direct mucous membrane irritant. |

| STOT - SE | Warning | H335: May cause respiratory irritation.[1][3] | Dust/vapor inhalation triggers inflammation in the upper respiratory tract. |

| Reactivity | Caution | H227: Combustible Liquid/Solid. | Terminal alkynes can form explosive acetylides with heavy metals (Cu, Ag). |

Part 2: Physicochemical Properties & Stability

Understanding the physical state is crucial for designing the containment strategy.

| Property | Value (Experimental/Predicted) | Operational Implication |

| Physical State | Solid (Low-melting) or Viscous Oil | May require gentle warming for transfer; solids can generate dust. |

| Melting Point | Approx. 40–60 °C (Predicted) | Store below 25°C to prevent phase changes that complicate handling. |

| Boiling Point | ~280 °C (at 760 mmHg) | High boiling point; unlikely to generate significant vapor pressure at RT. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Compatible with standard organic synthesis workflows. |

| Reactivity | Terminal Alkyne | CRITICAL: Incompatible with strong bases and heavy metals (Silver, Copper). |

Part 3: Safe Handling & Experimental Protocol

The "Inert-First" Protocol

The terminal alkyne group is the "Achilles' heel" of this molecule regarding stability. It is susceptible to oxidative coupling (Glaser coupling) in the presence of oxygen and trace copper, which can degrade your starting material before the reaction begins.

Step-by-Step Handling Workflow:

-

Receipt & Storage:

-

Upon receipt, flush the container with Argon or Nitrogen.

-

Storage: 2–8 °C (Refrigerate). Cold storage minimizes ester hydrolysis and spontaneous polymerization of the alkyne.

-

Container: Amber glass to prevent photo-degradation.

-

-

Weighing & Transfer:

-

Best Practice: Weigh inside a fume hood with the sash lowered.

-

Static Control: Use an antistatic gun if the material is a dry solid, as electrostatic discharge can ignite organic dusts.

-

-

Reaction Setup (Sonogashira Coupling Context):

-

Degassing is Mandatory: When using this intermediate in cross-coupling reactions, oxygen must be rigorously excluded to prevent homocoupling of the alkyne.

-

Solvent Choice: Use anhydrous DMF or THF. Sparge solvents with nitrogen for 15 minutes prior to adding the catalyst.

-

Visualizing the Safety Workflow

The following diagram outlines the decision matrix for handling Methyl 4-ethyl-3-ethynylbenzoate, emphasizing the prevention of metal acetylide formation.

Caption: Workflow for safe handling, highlighting the critical exclusion of heavy metals to prevent acetylide explosion risks.

Part 4: Emergency Response (SOP)

In the event of exposure, the lipophilic nature of the ethyl/methyl ester groups means the compound will rapidly cross cell membranes. Immediate action is required.

-

Eye Contact:

-

Skin Contact:

-

Spill Cleanup:

-

Material: Absorb with inert vermiculite or sand.

-

Contraindication: Do not use sawdust or paper towels if the material is concentrated, as the alkyne poses a flammability risk when spread on combustible surface area.

-

Part 5: Application Context – Drug Development

Role in Kinase Inhibitor Synthesis: Methyl 4-ethyl-3-ethynylbenzoate is a structural analog of the key intermediate used in the synthesis of Ponatinib (Iclusig) .

-

Mechanism: The ethynyl group serves as the "linker" arm. It undergoes a Sonogashira coupling with a heteroaryl halide (e.g., 3-bromoimidazo[1,2-b]pyridazine).

-

Structural Significance: The 4-ethyl substitution (vs. the 4-methyl in Ponatinib) is a classic medicinal chemistry modification intended to probe the hydrophobic pocket of the BCR-ABL kinase (specifically the T315I mutant gatekeeper region).

-

Reaction Insight: The electron-withdrawing ester group at position 1 activates the ring, but the electron-donating ethyl group at position 4 modulates this. This push-pull electronic effect makes the alkyne at position 3 moderately acidic and highly reactive toward Palladium catalysts.

References

-

Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[7] Journal of Medicinal Chemistry, 53(12), 4701–4719.[7] (Context for Sonogashira coupling of ethynyl benzoates). Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for Methyl 4-ethynylbenzoate. Retrieved from [Link]

Sources

Application Notes and Protocols: Functionalization of the Ethynyl Group in Methyl 4-ethyl-3-ethynylbenzoate

Introduction

The terminal ethynyl group is a versatile and highly reactive functional handle, making it a cornerstone of modern organic synthesis, particularly in the fields of drug discovery, chemical biology, and materials science. Its linear geometry and unique electronic properties allow for a diverse array of chemical transformations.[1][2] Methyl 4-ethyl-3-ethynylbenzoate, a substituted aryl alkyne, serves as an excellent scaffold for introducing molecular diversity. The ability to selectively functionalize its ethynyl group opens avenues for the synthesis of novel therapeutic agents, molecular probes, and advanced materials. For instance, substituted benzoates are integral components in a wide range of pharmaceuticals, and the targeted modification of this scaffold can lead to compounds with enhanced biological activity.[3][4] This guide provides detailed protocols for several key functionalization reactions of the ethynyl group, offering researchers a practical resource for their synthetic endeavors.

I. Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6][7] The mild reaction conditions and high tolerance for various functional groups make it an invaluable tool in complex molecule synthesis.[5][8]

Mechanistic Overview

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: one for palladium and one for copper.

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) complex.

-

Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation : The copper acetylide transfers the acetylenic group to the Pd(II) complex.

-

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

dot

Sources

- 1. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 2. The stereo-divergent functionalization of alkynes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Storage & Handling of Methyl 4-ethyl-3-ethynylbenzoate

Welcome to the technical support guide for Methyl 4-ethyl-3-ethynylbenzoate. This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Its unique structure, featuring a terminal alkyne, makes it highly valuable for cross-coupling reactions (e.g., Sonogashira, Click Chemistry) and polymer synthesis. However, this same reactivity presents a significant challenge for long-term storage. This guide provides in-depth, field-proven protocols and troubleshooting advice to ensure the integrity and purity of your compound over time.

Part 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the most common user questions, focusing on the fundamental science behind the instability of Methyl 4-ethyl-3-ethynylbenzoate and the principles of its preservation.

Q1: What makes Methyl 4-ethyl-3-ethynylbenzoate unstable during storage?

A: The primary source of instability is the terminal ethynyl (alkyne) group (-C≡CH). This functional group is susceptible to several degradation pathways, with the most prominent during storage being oxidative homocoupling, also known as Glaser coupling.[1][2]

-

Mechanism of Degradation (Glaser Coupling): This reaction involves the coupling of two terminal alkyne molecules to form a 1,3-diyne dimer. It is an oxidative process that is significantly accelerated by the presence of two key factors:

The resulting diyne is an impurity that reduces the yield of desired reactions, consumes your starting material, and complicates purification.[1]

Sources

Removing copper catalyst residues from Methyl 4-ethyl-3-ethynylbenzoate

Technical Support Center: Copper Removal from Terminal Alkynes

Topic: Removing Copper Catalyst Residues from Methyl 4-ethyl-3-ethynylbenzoate Document ID: TSC-CU-ALKYNE-001 Last Updated: 2025-05-21

Executive Summary

You are working with Methyl 4-ethyl-3-ethynylbenzoate . The presence of a terminal alkyne (C≡C-H) presents a specific chemical hazard and purification challenge: the formation of Copper(I) Acetylides .

Unlike standard copper removal, you cannot rely solely on simple aqueous washes. Cu(I) acetylides are often insoluble in water and organic solvents, and they can be explosive in the dry state.[1] Your purification strategy must break the Cu-Alkyne bond (usually via oxidation or competitive chelation) without hydrolyzing the methyl ester.

Safety Critical Warning

DANGER: COPPER ACETYLIDE FORMATION If you observe a red or brick-red precipitate during workup, DO NOT filter to dryness. This is likely a copper(I) acetylide species.[1][2][3][4] It is shock-sensitive and explosive when dry. [2] * Immediate Action: Keep the solid wet. Treat with saturated aqueous Ammonium Chloride (

) or dilute acetic acid to protonate the alkyne and solubilize the copper.

Part 1: Decision Matrix (Triage)

Use this decision tree to select the correct protocol for your current situation.

Figure 1: Triage workflow for selecting the appropriate copper removal strategy based on visual cues and regulatory requirements.

Part 2: Protocols

Protocol A: The "Chelation" Wash (Primary Method)

Best for: Blue/Green reaction mixtures where Cu is soluble.

The Science: EDTA (Ethylenediaminetetraacetic acid) has a high formation constant (log K ≈ 18.[5]8) for Cu(II). It out-competes the alkyne for the metal center. We use a pH 7–8 buffer to prevent ester hydrolysis while maximizing EDTA efficiency.

Reagents:

Step-by-Step:

-

Oxidation (Crucial): If the reaction was under inert gas, stir the mixture open to air for 15 minutes. This oxidizes Cu(I) to Cu(II), which binds EDTA more effectively.

-

Wash 1: Add an equal volume of 0.1 M EDTA (aq) to your organic phase (DCM or Ethyl Acetate).

-

Agitation: Stir vigorously for 20–30 minutes. Note: Simple shaking in a funnel is often insufficient for breaking Cu-alkyne interactions.

-

Observation: The aqueous layer should turn bright blue (Cu-EDTA complex).

-

Wash 2: Separate layers. Wash the organic phase with saturated

.[6] This helps break any remaining emulsions and removes residual ammonia/ligands. -

Dry: Dry over

(Sodium Sulfate). Magnesium sulfate (

Protocol B: The Scavenger Polish (High Purity)

Best for: Meeting ICH Q3D limits (<10-20 ppm) or when washes fail.

The Science: Functionalized silica (e.g., SiliaMetS® Thiol) acts as a "chemical magnet." The thiol (-SH) group has a massive affinity for soft metals like Cu(I) and Cu(II). Since the scavenger is solid, it is removed by simple filtration, taking the copper with it.

Comparison of Scavengers:

| Scavenger Type | Functional Group | Target Species | Best For |

| SiliaMetS Thiol | -SH (Mercaptan) | Cu(I), Cu(II), Pd(0) | Universal Choice. Best for broad spectrum removal. |

| SiliaMetS DMT | Dimercaptotriazine | Cu(I), Ru, Rh | Specific for bulky catalysts or persistent colors. |

| TMT (Solid) | Trimercaptotriazine | Cu(I) | Cheap, but can be hard to filter if not silica-bound. |

Step-by-Step (Batch Mode):

-

Loading: Add SiliaMetS Thiol (4 equivalents relative to residual Cu, or 10-20% w/w of the crude product) to the organic solution.

-

Temperature: Stir at 40°C for 1-4 hours. Heat improves kinetics significantly.

-

Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane.

-

Result: The filtrate should be colorless. The copper is trapped on the silica.

Part 3: Troubleshooting & FAQs

Q1: I have a persistent red precipitate that won't dissolve in the EDTA wash. What is it?

Diagnosis: This is likely Copper(I) Acetylide derived from your terminal alkyne. Fix:

-

Do not dry this solid.

-

Add 10% Aqueous Acetic Acid to the separatory funnel.

-

Shake gently. The acid will protonate the acetylide (

). -

The solid should dissolve, and the copper will move to the aqueous layer.

-

Caution: Ensure your methyl ester is stable; minimize contact time (keep under 15 mins) and neutralize immediately with

.

Q2: My product is an oil, and I'm getting a terrible emulsion during the wash.

Diagnosis: Basic washes (

-

Switch to Brine: Add saturated NaCl to the aqueous layer to increase density difference.

-

Celite Filtration: If the emulsion is stubborn, filter the entire biphasic mixture through a pad of Celite. The physical shear often breaks the emulsion.

Q3: Can I use Ammonia ( ) instead of EDTA?

Answer: Yes, but with reservations.

-

Pros: Ammonia forms the deep blue

complex, which is easy to see. -

Cons: Ammonia is basic (pH > 11). Prolonged exposure can hydrolyze your methyl ester to the carboxylic acid. If you must use ammonia, use a buffer of 9:1

:

Q4: How do I know if I've met the ICH Q3D limits?

Answer:

-

Oral Limit: Copper PDE is 3000 µ g/day . If your daily dose is 1g, your limit is 3000 ppm .

-

Parenteral Limit: Copper PDE is 300 µ g/day . Limit is 300 ppm .

-

Testing: You cannot rely on color. Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for quantitative validation.

Part 4: Scavenging Workflow Diagram

Figure 2: Solid-phase extraction workflow using silica-based scavengers.

References

-

ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

-

Purification of Reaction Mixtures: Copper Removal. Not Voodoo (University of Rochester). Available at: [Link]

- Practical Guide to Metal Removal in Pharmaceutical Processes.Organic Process Research & Development. (2012). (General reference to scavenger efficiency in API synthesis).

Sources

- 1. Copper(I) acetylide - Sciencemadness Wiki [sciencemadness.org]

- 2. Copper(I) acetylide - Wikipedia [en.wikipedia.org]

- 3. Acetylide - Wikipedia [en.wikipedia.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Workup [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Resolving solubility issues of Methyl 4-ethyl-3-ethynylbenzoate in aqueous media

Case ID: M-4E3EB-SOL-001 Status: Active Classification: Hydrophobic Small Molecule / Alkyne Intermediate Support Tier: Senior Application Scientist Level

Executive Summary & Chemical Profile

The Core Problem: Methyl 4-ethyl-3-ethynylbenzoate presents a classic "brick dust" solubility profile. Its structure combines a lipophilic ethyl group, a planar aromatic core, and a rigid ethynyl (alkyne) handle. While the methyl ester provides a polar head, it is insufficient to overcome the lattice energy of the crystal structure in aqueous media.

Predicted Physicochemical Properties:

-

LogP (Octanol/Water): ~3.1 – 3.5 (Estimated based on analogs).

-

Aqueous Solubility: < 0.2 mg/mL (without co-solvents).[1]

-

Reactivity: The terminal alkyne is reactive (Click Chemistry/Sonogashira); the ester is susceptible to hydrolysis at pH > 8.0.

Immediate Action Required: Do not attempt to dissolve this compound directly in water, PBS, or cell culture media. It will float, aggregate, or coat the plasticware. Follow the protocols below for stable formulation.

Decision Matrix: Choosing Your Solvent System

Use this logic flow to determine the correct solubilization strategy for your specific application.

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Protocol A: The "DMSO Spike" (Standard Method)

Best For: Rapid screening, biochemical assays, robust cell lines. Mechanism: DMSO disrupts the crystal lattice; rapid dispersion into water kinetically traps the molecule before it can re-crystallize.

Step-by-Step Procedure

-

Preparation of Stock: Dissolve the solid Methyl 4-ethyl-3-ethynylbenzoate in anhydrous DMSO to a concentration of 10–50 mM .

-

Note: Vortex vigorously. The solution should be perfectly clear. If cloudy, sonicate for 30 seconds.

-

-

Intermediate Dilution (Critical Step):

-

Do not add the 50 mM stock directly to the cell media. This causes "shock precipitation" (local high concentration).

-

Prepare a 100x working stock in DMSO. (e.g., if final target is 10 µM, make a 1 mM DMSO stock).

-

-

Final Addition:

-

Place your aqueous buffer/media on a vortex mixer set to low speed.

-

Slowly pipette the DMSO working stock into the center of the vortex.

-

Maximum DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

-

Troubleshooting Table: DMSO Method

| Observation | Cause | Solution |

|---|---|---|

| Cloudiness upon addition | Compound crashed out due to hydrophobicity. | Reduce final concentration or switch to Protocol B (Cyclodextrins). |

| Precipitate at bottom | Aggregation over time (Ostwald ripening). | Use fresh dilutions immediately. Do not store aqueous dilutions > 4 hours. |

| Cell death in controls | DMSO toxicity.[2] | Keep DMSO < 0.1%.[3][4] Include a "Vehicle Control" (DMSO only) in all plates. |

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best For: Animal studies, sensitive primary cells, long-term stability. Mechanism: The hydrophobic benzoate core inserts into the donut-shaped cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior ensures solubility.

Recommended Reagent

-

Why? It is more soluble and less toxic to kidneys than parent β-CD.

Step-by-Step Procedure

-

Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

-

Complexation:

-

Add Methyl 4-ethyl-3-ethynylbenzoate (solid or from a concentrated acetone stock) to the CD solution.

-

Molar Ratio: Aim for a 10:1 excess of Cyclodextrin to drug.

-

-

Equilibration:

-

Shake or stir at Room Temperature for 24 hours.

-

Optional: If using an acetone stock, leave the cap open slightly to allow acetone to evaporate.

-

-

Filtration: Filter the resulting solution through a 0.45 µm filter to remove any un-complexed solid.

Figure 2: Schematic of the host-guest inclusion complex formation.

Critical Stability Warning: Hydrolysis & pH

The methyl ester moiety is chemically labile. It is the "weak link" in this molecule.

-

The Risk: In basic conditions (pH > 8.0) or in the presence of esterases (in serum/plasma), the methyl group is cleaved, forming the carboxylic acid (4-ethyl-3-ethynylbenzoic acid).

-

Impact: The acid form is more soluble (as a salt) but it is a different chemical entity with different biological properties.

Preservation Protocol:

-

Buffer Selection: Use HEPES or MES (pH 6.5 – 7.4). Avoid Tris buffers at pH > 8.0.

-

Temperature: Store DMSO stocks at -20°C or -80°C.

-

Freeze-Thaw: Aliquot stocks to avoid repeated freeze-thaw cycles which introduce moisture (accelerating hydrolysis).

Frequently Asked Questions (FAQs)

Q1: I am using this for Click Chemistry (CuAAC). The solution turns blue/green and precipitates. Why? A: Copper (Cu) is likely precipitating with phosphates in your buffer or chelating non-specifically.

-

Fix: Use THPTA or TBTA ligands to stabilize the Cu(I) catalyst.

-

Solvent: Perform the click reaction in 50% t-Butanol / 50% Water. This is the standard solvent for hydrophobic azides/alkynes.

Q2: Can I autoclave the aqueous solution? A: NO. The high heat and pressure will hydrolyze the methyl ester and potentially degrade the alkyne. Use 0.22 µm syringe filtration for sterilization.

Q3: My compound sticks to the pipette tips. How do I prevent this? A: This is common for highly lipophilic compounds.

-

Fix: Pre-wet the pipette tip with the solvent (DMSO) before drawing the sample. Use "Low Retention" tips if available.

References

-

Sigma-Aldrich. (2025).[1] Methyl 4-ethynylbenzoate Product Specification & Safety Data Sheet. Link

-

BenchChem. (2025).[7] Protocol: Determining DMSO Tolerance Using a Cell Viability Assay. Link

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

-

Organic Chemistry Portal. (2024). Stability of Benzoic Acid Esters. Link

-

ChemicalBook. (2026). 4-Ethynylbenzoic Acid Methyl Ester Properties. Link

Sources

- 1. 4-ETHYNYL-BENZOIC ACID METHYL ESTER | 3034-86-4 [chemicalbook.com]

- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 3. researchgate.net [researchgate.net]

- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 5. researchgate.net [researchgate.net]

- 6. Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Mass spectrometry fragmentation patterns of Methyl 4-ethyl-3-ethynylbenzoate

Content Type: Publish Comparison Guide Subject: Analytical Characterization & Fragmentation Mechanics Estimated Read Time: 8 Minutes

Executive Summary & Chemical Context[1][2][3][4][5]

Methyl 4-ethyl-3-ethynylbenzoate (C₁₂H₁₂O₂) is a high-value synthon, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib analogs) and advanced liquid crystal mesogens. Its structural core—a benzene ring substituted with an ester, an alkyl group, and an alkyne—presents a unique challenge for analytical characterization.

This guide compares the two dominant characterization modalities: Electron Ionization (EI-GC/MS) and Electrospray Ionization (ESI-QTOF-MS) . While ESI provides elemental formula confirmation, EI remains the gold standard for structural fingerprinting and regioisomer differentiation.

Quick Comparison: EI vs. ESI Performance

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Primary Utility | Structural Elucidation & Fingerprinting | Exact Mass & Purity Confirmation |

| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |

| Molecular Ion ( | Visible (Intensity: 20-40%) | Dominant ( |

| Fragmentation | Rich, reproducible patterns | Minimal (requires CID MS/MS) |

| Regioisomer Specificity | High (distinct ortho-effects) | Low (isomers often indistinguishable) |

Deep Dive: Fragmentation Mechanics (EI Mode)

In Electron Ionization (70 eV), Methyl 4-ethyl-3-ethynylbenzoate (

The Fragmentation Pathway

The fragmentation is driven by two competing mechanisms: Alpha-Cleavage (Ester) and Benzylic Cleavage (Ethyl group).

-

Molecular Ion (

188): The radical cation forms readily due to the aromatic system. -

Loss of Methoxy (

157): The ester bond cleaves ( -

Loss of Methyl from Ethyl (

173): Benzylic cleavage of the ethyl group releases a methyl radical ( -

Secondary Decarbonylation (

129): The acylium ion (

Visualization: Mechanistic Tree

The following diagram illustrates the predicted fragmentation tree based on McLafferty rearrangement principles and benzoate homolog behaviors.

Figure 1: Predicted EI fragmentation tree for Methyl 4-ethyl-3-ethynylbenzoate showing competing ester and alkyl cleavage pathways.

Experimental Protocols

To ensure reproducible data, the following protocols are recommended. These workflows are designed to be self-validating by including internal standard checks.

Protocol A: GC-MS (Structural Identification)

Objective: Obtain a searchable fingerprint and assess isomeric purity.

-

Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

-

Inlet Conditions: Split ratio 20:1, Temperature 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 300°C.

-

Hold 3 min.

-

-

MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quadrupole 150°C.

-

Validation: Monitor the ratio of

173 to

Protocol B: ESI-QTOF (Exact Mass & Formula)

Objective: Confirm elemental composition (

-

Sample Prep: Dilute to 1 µg/mL in Methanol + 0.1% Formic Acid.

-

Infusion: Direct infusion at 5 µL/min or UPLC (C18 column, Water/Acetonitrile gradient).

-

Ionization: Positive Mode (

). Capillary Voltage 3.5 kV. -

Target Ions:

- (Theoretical)

- (Theoretical)

-

Validation: Ensure the isotopic pattern (A+1 peak from

) matches the theoretical intensity (~13% of base peak for C12).

Comparative Analysis: Regioisomer Differentiation

A critical challenge in synthesizing this molecule is distinguishing it from its isomer: Methyl 3-ethyl-4-ethynylbenzoate . Both have the exact same mass (

The "Ortho-Effect" Advantage

In EI-MS, the specific orientation of substituents affects fragmentation intensities.

-

Target (4-ethyl-3-ethynyl): The ethyl group is para to the ester? No, it is para to the H and meta to the ester? Let's check the numbering.

-

Benzoate = C1.

-

Ethynyl = C3.

-

Ethyl = C4.

-

Result: The Ethyl group is adjacent (ortho) to the Ethynyl group.

-

-

Differentiation Marker: The interaction between the ortho-ethyl and ethynyl groups can lead to a unique cyclization loss of methyl (

173) followed by ring expansion. -

Comparison Strategy:

-

EI-MS: Look for intensity differences in the

173 peak. The specific steric strain in the 4-ethyl-3-ethynyl isomer often enhances the expulsion of the methyl radical compared to isomers where these groups are separated (e.g., 2,5-substitution). -

ESI-MS/MS: Generally fails to distinguish these isomers without extensive collision energy optimization.

-

Analytical Workflow Diagram

Figure 2: Dual-pathway workflow for complete characterization. Pathway A resolves isomers; Pathway B confirms formula.

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Methyl Benzoate Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Referencing Chapter 2: Mass Spectrometry of Esters and Alkylbenzenes).

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanisms of Ortho-Effect and Benzylic Cleavage).[1]

Sources

Part 1: The Gold Standard—Single-Crystal X-ray Diffraction (SCXRD)

An In-Depth Technical Guide to the Structural Elucidation of Novel Pharmaceutical Intermediates: A Case Study of Methyl 4-ethyl-3-ethynylbenzoate

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. This structural data underpins everything from understanding molecular interactions with biological targets to securing intellectual property and ensuring batch-to-batch consistency in manufacturing. For novel compounds like Methyl 4-ethyl-3-ethynylbenzoate, a potential building block in synthetic chemistry, confirming the precise atomic arrangement is the first step in unlocking its true potential.

As of early 2026, a definitive, publicly available crystal structure for Methyl 4-ethyl-3-ethynylbenzoate has not been deposited in leading crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This presents a perfect opportunity to outline a robust, multi-technique workflow for its structural elucidation. This guide provides a comparative analysis of the principal methods available to researchers, focusing on the causality behind experimental choices and the synergistic value of an integrated approach.

Single-crystal X-ray diffraction is the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, which are critical for understanding the solid-state properties of a substance.

The Causality of Choice: Why is SCXRD the definitive method? When X-rays are passed through a near-perfect, single crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice. By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the unit cell and, from that, build an atomic model of the molecule. No other technique provides this level of direct, unambiguous structural detail.

Experimental Protocol: A Self-Validating Workflow

The process from powder to solved structure is a meticulous one, designed to ensure data integrity at every stage.

Step 1: Crystal Growth (The Critical Hurdle) The most significant challenge is often growing a single crystal of sufficient size and quality (typically 0.1-0.3 mm in each dimension).

-

Method: Slow evaporation is the most common starting point. A saturated solution of Methyl 4-ethyl-3-ethynylbenzoate would be prepared in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) and left in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.

-

Rationale: Slow evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects. The choice of solvent is critical as it influences molecular packing and crystal habit.

Step 2: Crystal Mounting and Data Collection

-

Method: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to ~100 K (-173 °C). The crystal is then mounted on a goniometer head in the X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

-

Rationale: Flash-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage during the experiment.

Step 3: Structure Solution and Refinement

-

Method: Specialized software (e.g., SHELXT for solution, SHELXL for refinement) is used to process the diffraction data. The initial phases of the diffraction pattern are determined to generate an initial electron density map. Atoms are fitted into this map, and the model is refined against the experimental data to improve the fit, represented by the R-factor (a measure of agreement between the calculated and observed structure factors).

-

Trustworthiness: The refinement process is self-validating. A low R-factor (typically <5%), reasonable atomic displacement parameters (thermal ellipsoids), and chemically sensible bond lengths and angles all provide internal checks on the quality and correctness of the final structure.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Part 2: A Comparative Analysis of Alternative & Complementary Techniques

While SCXRD is definitive, it is not always feasible. High-quality single crystals can be difficult or impossible to grow. In such cases, or for complementary analysis, other techniques are indispensable.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique that uses a finely powdered sample instead of a single crystal. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid.

-

Expertise & Experience: PXRD is the workhorse for polymorphism screening and quality control in the pharmaceutical industry. If a new synthesis batch of Methyl 4-ethyl-3-ethynylbenzoate is produced, its PXRD pattern can be quickly compared to a reference pattern from a confirmed batch to ensure consistency. While it cannot be used to solve the structure of a completely unknown molecule from scratch, it is invaluable for identifying different crystal forms (polymorphs), which can have dramatically different physical properties (solubility, stability, etc.).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the molecular structure (connectivity) of a compound in solution.

-

Expertise & Experience: Before attempting crystal growth, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is essential. This confirms that the molecule synthesized is indeed Methyl 4-ethyl-3-ethynylbenzoate. This is a critical prerequisite; attempting to solve a crystal structure without first confirming the molecular formula and connectivity is inefficient and prone to error. For example, HMBC data would confirm the crucial correlation between the ethyl group protons and the aromatic ring carbons, locking down the substitution pattern.

Computational Modeling (Density Functional Theory - DFT)

Computational methods serve as a powerful predictive and corroborative tool.

-

Authoritative Grounding: Using DFT, one can perform a conformational search to find the lowest energy (most stable) geometry of the molecule in the gas phase. This predicted structure provides valuable information on bond lengths, angles, and torsion angles. Furthermore, this optimized geometry can be used to simulate a theoretical PXRD pattern. If this simulated pattern closely matches an experimental PXRD pattern, it provides strong evidence for the proposed structure, especially when single crystals are unavailable.

Part 3: Data Summary and A Synergistic Workflow

Comparative Data Table

| Technique | Sample Requirement | Information Obtained | Primary Application in this Case Study |

| SCXRD | Single crystal (~0.1 mm) | Absolute 3D structure, bond lengths/angles, packing | Definitive structure determination. |

| PXRD | ~5-10 mg powder | Crystalline "fingerprint," lattice parameters | Polymorph screening, batch consistency, comparison with theory. |

| NMR | ~1-5 mg dissolved in solvent | Molecular connectivity, formula confirmation | Prerequisite: Confirming the correct molecule was synthesized. |

| DFT Modeling | None (computational) | Lowest energy conformation, simulated PXRD | Corroboration of experimental data, aiding PXRD analysis. |

An Integrated Workflow for Structural Elucidation

A modern, efficient workflow leverages the strengths of each technique to build a complete picture of the new chemical entity.

Caption: An integrated workflow for novel compound structural analysis.

References

-

Title: International Union of Crystallography (IUCr) - The Basics of Crystallography. Source: IUCr Website. URL: [Link]

-

Title: X-ray Crystallography. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Crystal Growth. Source: University of York, Department of Chemistry. URL: [Link]

-

Title: Cryocrystallography. Source: Journal of Applied Crystallography. URL: [Link]

-

Title: Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C. URL: [Link]

-

Title: Principles and Applications of Powder X-ray Diffraction in Pharmaceutical Science. Source: Journal of Pharmaceutical and Allied Sciences. URL: [Link]

-

Title: A review on density functional theory (DFT): Its applicability in the field of chemistry. Source: Materials Today: Proceedings. URL: [Link]

Personal protective equipment for handling Methyl 4-ethyl-3-ethynylbenzoate

Executive Summary & Chemical Context

Methyl 4-ethyl-3-ethynylbenzoate is a specialized aryl-alkyne building block, primarily utilized in Sonogashira cross-couplings and "Click" chemistry (CuAAC) for drug discovery. While often categorized generically as an "Irritant" in vendor Safety Data Sheets (SDS), its specific structural motifs—a terminal alkyne adjacent to an ester—dictate a safety protocol that goes beyond standard organic handling.

This guide moves beyond the generic "wear gloves" advice to provide a causality-based safety framework. We address the specific risks of terminal alkyne instability (acetylide formation) and benzoate ester permeation .

Hazard Architecture (The "Why" Behind the Protocol)

To select the correct PPE, we must deconstruct the molecule into its functional risk components.

| Functional Group | Associated Hazard | Operational Implication |

| Benzoate Ester | Skin/Eye Irritant (H315, H319) | Lipophilic nature facilitates skin absorption. Hydrolysis on mucous membranes releases benzoic acid derivatives (irritation). |

| Terminal Alkyne (-C≡CH) | Reactivity / Instability | Critical: Can form explosive metal acetylides upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg). Potential for exothermic polymerization if heated. |

| Ethyl Group | Lipophilicity | Increases solubility in organic solvents, enhancing the rate at which the compound can permeate standard glove materials when in solution. |

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >100 mg quantities.

3.1 Hand Protection Strategy

Standard nitrile exam gloves are insufficient for prolonged contact, particularly when the compound is dissolved in reaction solvents.

| Scenario | Recommended Material | Thickness | Rationale |

| Solid Handling (Weighing) | Nitrile (High Grade) | ≥ 5 mil (0.12 mm) | Provides adequate barrier against solid dust. |

| Solution Handling (in MeOH/EtOH) | Double Nitrile | Outer: 5 milInner: 4 mil | Alcohols degrade nitrile slowly; double gloving allows "peel and work" capability. |

| Solution Handling (in DCM/THF) | Laminate / Silver Shield® | Multi-layer | Critical: Chlorinated solvents (DCM) permeate nitrile in <2 minutes, carrying the chemical through to the skin. |

3.2 Respiratory & Eye Protection[1]

-

Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses are insufficient due to the risk of fine dust generation during weighing or aerosolization during syringe transfer.

-

Respiratory (Secondary): If fume hood access is compromised (e.g., equipment maintenance), a half-face respirator with P100/OV (Organic Vapor) cartridges is required.

Operational Protocol: Step-by-Step

Phase 1: Pre-Work Verification

-

Metal Sweep: Verify that no copper, brass, or silver implements (spatulas, fittings) are present in the workspace. Use only Stainless Steel (304/316), Glass, or Teflon tools.

-

Static Control: Benzoate esters in solid form can be electrostatically active. Use an anti-static gun on the weighing boat to prevent "jumping" of the powder.

Phase 2: Active Handling (Weighing & Transfer)

-

Donning: Put on inner nitrile gloves (tucked under lab coat cuff) and outer nitrile gloves (over lab coat cuff).

-

Weighing:

-

Place balance inside the fume hood if possible.

-

If weighing outside, use a closed transfer vessel.

-

Technique: Do not scrape the bottom of the container with force; friction can induce localized heating in alkynes.

-

-

Solubilization:

-

Add solvent slowly.

-

Caution: If using a basic catalyst (e.g., K2CO3) for a reaction, ensure the vessel is vented. Deprotonation of the terminal alkyne is exothermic.

-

Phase 3: Post-Work & Decontamination

-

Wipe Down: Clean surfaces with an ethanol-soaked Kimwipe.

-

Doffing: Remove outer gloves inside the hood. Wash hands with soap and water immediately.[2] Do not use acetone to wash skin; it increases skin permeability.

Emergency Response & Spill Management

Visualization: Spill Response Decision Tree

The following diagram outlines the logical flow for managing a spill of Methyl 4-ethyl-3-ethynylbenzoate.

Figure 1: Decision logic for containing spills.[1] Note the prohibition of paper towels for liquid spills to prevent rapid surface area expansion and flammability.

Disposal Strategy (Cradle-to-Grave)

Disposal must adhere to RCRA guidelines for organic wastes.

-

Segregation:

-

Stream A (Pure Compound/Solids): Solid Waste Container. Label "Solid Organic - Irritant."

-

Stream B (Reaction Mixtures): If halogenated solvents (DCM) were used, segregate into "Halogenated Waste." If alcohols/ethyl acetate were used, "Non-Halogenated Waste."

-

-

Quenching (Recommended for Bulk):

-

If disposing of >5g of active alkyne, consider quenching the terminal alkyne to prevent potential formation of acetylides in metal waste drums.

-

Method: Dilute in ethanol and treat with a mild acid source if compatible, or ensure the waste stream is free of heavy metals.

-

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

PubChem. (n.d.). Compound Summary: Methyl 4-ethyl-3-ethynylbenzoate (Analogous Benzoate Ester Safety Data). National Library of Medicine. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.